molecular formula C7H6BNO2 B1179326 Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride CAS No. 1242864-18-1

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

Cat. No.: B1179326
CAS No.: 1242864-18-1
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Description

Ethyl 3-aminobicyclo[221]hept-5-ene-2-carboxylate hydrochloride is a bicyclic compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene.

    Esterification: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and acid catalysts.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial reactors to ensure high yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Rigorous testing to ensure the compound meets industry standards for purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate: Similar structure but lacks the double bond in the bicyclic ring.

    Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar but without the hydrochloride salt form.

Uniqueness

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLUKJJZYDTALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C1N)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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